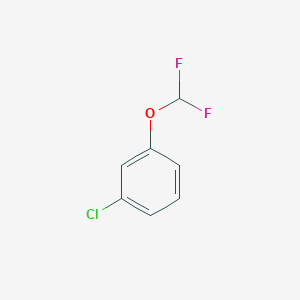
1-Chloro-3-(difluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-3-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H5ClF2O. It is a derivative of benzene, where a chlorine atom and a difluoromethoxy group are substituted at the 1 and 3 positions, respectively.
準備方法
The synthesis of 1-Chloro-3-(difluoromethoxy)benzene typically involves the selective fluorination of trichloromethoxybenzene using hydrogen fluoride. The reaction conditions must be carefully controlled to ensure the desired substitution pattern. Industrial production methods often employ large-scale reactors and optimized conditions to maximize yield and purity .
化学反応の分析
1-Chloro-3-(difluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to various products.
Coupling Reactions: It can undergo coupling reactions with different reagents to form more complex molecules.
Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-Chloro-3-(difluoromethoxy)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 1-Chloro-3-(difluoromethoxy)benzene involves its interaction with specific molecular targets. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The pathways involved in its action are often studied to understand its effects at the molecular level .
類似化合物との比較
1-Chloro-3-(difluoromethoxy)benzene can be compared with other similar compounds, such as:
- 1-Chloro-3-(trifluoromethoxy)benzene
- 1-Chloro-3-(difluoromethoxy)-2,4-difluorobenzene
- 1-Bromo-3-(difluoromethoxy)benzene
These compounds share similar structural features but differ in their chemical properties and reactivity.
生物活性
1-Chloro-3-(difluoromethoxy)benzene, with the molecular formula C₈H₇ClF₂O, is an aromatic compound that has garnered attention for its potential biological activities. This article delves into its mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a chlorinated benzene ring substituted with a difluoromethoxy group. The presence of fluorine atoms enhances its electronic properties, contributing to its reactivity and stability in various chemical environments. Its molecular weight is approximately 192.59 g/mol, and it is characterized by unique interactions due to the difluoromethoxy substituent, which can influence binding affinities and reactivity with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The difluoromethoxy group plays a crucial role in modulating its reactivity and binding to enzymes and receptors. Research indicates that this compound may exhibit enzyme inhibition properties, making it a candidate for further investigation in drug development.
Key Mechanisms
- Enzyme Inhibition : Studies suggest that this compound can inhibit certain enzymes, potentially affecting metabolic pathways.
- Antimicrobial Activity : Preliminary research indicates effectiveness against various pathogens, positioning it as a potential antimicrobial agent.
- Nucleophilic Aromatic Substitution : The compound can undergo reactions typical for halogenated aromatics, which may lead to the formation of more complex biologically active derivatives.
Applications in Medicinal Chemistry
This compound is being explored for its potential applications in several areas:
- Drug Development : Its structural characteristics make it an interesting scaffold for designing new pharmaceuticals, particularly those targeting specific diseases.
- Agrochemicals : The compound's biological activity may also extend to agricultural applications, where it could be used in developing new herbicides or insecticides.
Comparative Studies
To better understand the biological activity of this compound, comparisons with similar compounds are essential. Below is a table summarizing key similarities and differences with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cl and -O-CF₂H groups | Enzyme inhibition, antimicrobial |
| 1-Chloro-3-(trifluoromethoxy)benzene | Cl and -O-CF₃ groups | Potential anti-inflammatory |
| 1-Bromo-3-(difluoromethoxy)benzene | Br and -O-CF₂H groups | Similar enzyme interactions |
Case Studies and Research Findings
Recent studies have highlighted the potential of this compound in various experimental settings:
- Enzyme Interaction Studies : Research has demonstrated that this compound can effectively inhibit specific enzymes involved in metabolic processes. For instance, studies focusing on its interaction with glucose-6-phosphate dehydrogenase (G6PD) indicate that it could modulate pathways relevant to cancer metabolism.
- Antimicrobial Efficacy : Investigations into the antimicrobial properties of this compound have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting its potential utility in developing new antimicrobial agents.
- Pharmacological Profiling : A comprehensive pharmacological study assessed the compound's effects on various cell lines, revealing cytotoxic effects that warrant further exploration for therapeutic applications.
特性
IUPAC Name |
1-chloro-3-(difluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-2-1-3-6(4-5)11-7(9)10/h1-4,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQNKRKFHRLJOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













